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Compound of Interest

Compound Name: 3-Ethylheptanoic acid

Cat. No.: B075990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-
ethylheptanoic acid in the flavor and fragrance industry. While direct research on this specific

compound is limited, its structural similarity to other branched-chain fatty acids (BCFAs) allows

for informed postulations regarding its sensory profile and applications.

Introduction to 3-Ethylheptanoic Acid
3-Ethylheptanoic acid is a branched-chain carboxylic acid with the molecular formula

C9H18O2. As a member of the C9 fatty acid family, it is expected to possess distinct

organoleptic properties that can be harnessed in the creation of complex flavor and fragrance

profiles. BCFAs are known to contribute significantly to the characteristic aromas of various

food products, particularly ruminant meat and dairy. For instance, related compounds like 4-

methyloctanoic acid and 4-ethyloctanoic acid are recognized for their impact on the sensory

scores of lamb, often described as having "mutton" or "pastoral" notes[1].

Physicochemical Properties
A summary of the key physicochemical properties of 3-ethylheptanoic acid is presented in the

table below. These properties are crucial for its application in various formulations.
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Property Value Reference

CAS Number 14272-47-0 [2][3][4]

Molecular Formula C9H18O2 [2][3][5]

Molecular Weight 158.24 g/mol [2][5][6]

Appearance
Colorless to pale yellow clear

oily liquid

Inferred from similar

compounds

Boiling Point 509.15 ± 2.00 K [6]

LogP (Octanol/Water) 2.678 [6]

Solubility Poorly soluble in water Inferred from LogP

Postulated Flavor and Fragrance Profile
Based on the sensory characteristics of structurally similar BCFAs, the flavor and fragrance

profile of 3-ethylheptanoic acid can be postulated as follows:

Odor Descriptors: Waxy, fatty, cheesy, slightly fruity, with potential animalic or goaty

undertones. Short-chain fatty acids are often described as sour, while medium-chain ones

can be irritating[7].

Flavor Profile: Fatty, waxy, with a potential for a mild, creamy mouthfeel. In trace amounts, it

may enhance savory and meaty notes.

Potential Applications:

Flavor: As a component in savory flavors such as cheese, roasted meats (especially lamb

and mutton), and dairy products to impart richness and complexity.

Fragrance: In niche fragrances to add depth and an animalic character. Due to its potential

for a strong, sometimes unpleasant odor at high concentrations, it would likely be used in

trace amounts[8]. One related compound, 2-ethylheptanoic acid, is not recommended for

fragrance use, suggesting careful evaluation of the 3-ethyl isomer is necessary[9].
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Experimental Protocols
GC-O is a powerful technique to determine the odor-active compounds in a sample.

Objective: To identify the characteristic aroma profile of 3-ethylheptanoic acid.

Materials:

3-Ethylheptanoic acid

Solvent (e.g., diethyl ether or ethanol, deodorized)

Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)

Appropriate GC column (e.g., HP-5MS)

Trained sensory panel

Procedure:

Sample Preparation: Prepare a dilution series of 3-ethylheptanoic acid in the chosen

solvent.

GC-MS/O Analysis:

Inject a sample of the diluted 3-ethylheptanoic acid into the GC-MS/O system.

The sample is vaporized and separated into its components by the GC column.

The effluent from the column is split between the mass spectrometer (for chemical

identification) and the olfactometry port (for sensory detection).

A trained panelist sniffs the effluent at the olfactometry port and records the time, duration,

and description of any detected odors.

Data Analysis:

Correlate the retention times of the odor events with the peaks from the mass

spectrometer to identify the compound responsible for the aroma.
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Compile the odor descriptors from the panelists to create a comprehensive aroma profile.
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Figure 1. Workflow for GC-O analysis.

The synthesis of esters from carboxylic acids is a common method to create new flavor and

fragrance compounds, as esters often have fruity and pleasant aromas[10][11].

Objective: To synthesize ethyl 3-ethylheptanoate via Fischer esterification.

Materials:

3-Ethylheptanoic acid

Ethanol (anhydrous)

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
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Procedure:

Reaction Setup: In a round-bottom flask, combine 3-ethylheptanoic acid and an excess of

anhydrous ethanol.

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while

stirring.

Reflux: Attach a condenser and heat the mixture to reflux for 2-3 hours.

Workup:

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash with water, followed by saturated

sodium bicarbonate solution to neutralize the acid, and finally with brine.

Separate the organic layer and dry it over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and purify the crude ester by distillation to obtain pure

ethyl 3-ethylheptanoate.
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Figure 2. Fischer esterification workflow.

Biochemical Pathway: Biosynthesis of Branched-
Chain Fatty Acids
Branched-chain fatty acids are synthesized in various organisms, often originating from

branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine[12][13].
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Understanding this pathway can provide insights into the natural occurrence of these flavor

compounds.

The general pathway involves the catabolism of BCAAs to their corresponding branched-chain

α-keto acids, which are then converted to acyl-CoA derivatives. These derivatives can serve as

primers for fatty acid synthase to produce BCFAs[12][13].
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Figure 3. Biosynthesis of BCFAs from BCAAs.

Conclusion
While 3-ethylheptanoic acid is not as well-documented in flavor and fragrance literature as

some other fatty acids, its structural characteristics suggest it holds potential as a valuable

ingredient for creating nuanced and complex sensory profiles. The protocols and information

provided herein offer a solid foundation for researchers to explore its applications further.

Sensory evaluation is a critical first step to accurately characterize its aroma and taste, which

will then guide its effective use in flavor and fragrance formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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